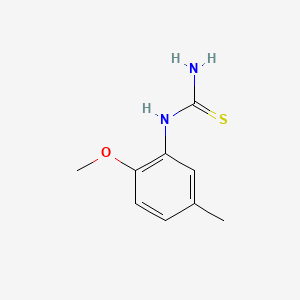

2-Methoxy-5-methylphenylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-5-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-3-4-8(12-2)7(5-6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKUQBKZOAIUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352963 | |

| Record name | 2-METHOXY-5-METHYLPHENYLTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88686-29-7 | |

| Record name | 2-METHOXY-5-METHYLPHENYLTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Methoxy-5-methylphenylthiourea" chemical properties and structure

An In-Depth Technical Guide to 2-Methoxy-5-methylphenylthiourea: Structure, Properties, and Synthesis

Introduction

Thiourea and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and industrial applications.[1][2] These organosulfur compounds, characterized by the (R¹R²N)(R³R⁴N)C=S core, are structurally analogous to ureas but exhibit distinct chemical properties that make them valuable pharmacophores.[3] Their ability to engage in hydrogen bonding and coordinate with metal ions underpins their use as antimicrobial, anticancer, antiviral, and antioxidant agents.[2][4] This guide provides a detailed technical examination of a specific derivative, This compound (CAS No. 88686-29-7), tailored for researchers and professionals in drug development and chemical synthesis. We will explore its fundamental chemical properties, structural characteristics, a robust protocol for its synthesis, and methods for its characterization.

Molecular Structure and Chemical Identity

This compound is a substituted N-arylthiourea. The structure features a phenyl ring substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 5. This aromatic moiety is attached to one of the nitrogen atoms of the thiourea core. The presence of the electron-donating methoxy and methyl groups influences the electronic environment of the entire molecule, which can modulate its chemical reactivity and biological interactions.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design. The data presented below has been consolidated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 88686-29-7 | [5][6] |

| Molecular Formula | C₉H₁₂N₂OS | [5][7] |

| Molecular Weight | 196.27 g/mol | [5][7] |

| Melting Point | 127-130°C | [7] |

| Boiling Point | 320.8°C at 760 mmHg | [7] |

| Density | 1.243 g/cm³ | [7] |

| Appearance | Typically a powder or crystalline solid | [8] |

| Solubility | Insoluble in water | [7] |

| XLogP3 | 2.43 | [7] |

Note: Physical properties like boiling point are often predicted for compounds of this nature and should be treated as estimates.

Synthesis Protocol

Substituted phenylthioureas are commonly synthesized via the reaction of a corresponding substituted aniline with a source of thiocyanate.[9][10] This pathway is efficient and utilizes readily available starting materials. The following protocol details a reliable method for the preparation of this compound from 2-methoxy-5-methylaniline.

Causality of Experimental Design

The chosen synthesis involves the in-situ formation of 2-methoxy-5-methylphenyl isothiocyanate from the corresponding aniline hydrochloride and ammonium thiocyanate, which then readily reacts with ammonia (also generated in situ or present) to form the target thiourea. The acidic conditions (HCl) are crucial for protonating the aniline, making it soluble and activating it for the reaction. The subsequent heating (reflux) drives the reaction to completion. Purification by recrystallization is a standard and effective method for obtaining a pure crystalline product from a solid crude mixture.

Experimental Workflow

Sources

- 1. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 88686-29-7|1-(2-Methoxy-5-methylphenyl)thiourea|BLD Pharm [bldpharm.com]

- 6. This compound | 88686-29-7 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 2-Methoxy-5-nitrophenol 98 636-93-1 [sigmaaldrich.com]

- 9. ijcrt.org [ijcrt.org]

- 10. jocpr.com [jocpr.com]

"2-Methoxy-5-methylphenylthiourea" molecular weight and formula

An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)thiourea

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxy-5-methylphenyl)thiourea (CAS No. 88686-29-7), a specialized organic compound primarily utilized in research and development. This document details its core molecular attributes, including its chemical formula and molecular weight, and presents its known physicochemical properties. A representative synthetic protocol is outlined, grounded in established principles of thiourea synthesis, complete with a mechanistic rationale and a workflow diagram. Furthermore, this guide discusses methodologies for spectroscopic characterization to ensure empirical validation, explores potential research applications based on its structural motifs, and provides essential safety and handling protocols derived from authoritative safety data sheets. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this compound for laboratory and research applications.

Core Molecular Attributes

1-(2-Methoxy-5-methylphenyl)thiourea is a substituted arylthiourea derivative. Its fundamental identifiers and structural details are crucial for accurate experimental design, stoichiometric calculations, and analytical characterization. The key attributes are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-Methoxy-5-methylphenyl)thiourea | N/A |

| CAS Number | 88686-29-7 | [1][2] |

| Molecular Formula | C₉H₁₂N₂OS | [2] |

| Molecular Weight | 196.27 g/mol | [2] |

| SMILES | S=C(N)NC1=CC(C)=CC=C1OC | [2] |

| MDL Number | MFCD00041174 | [2] |

Physicochemical and Handling Properties

The physical state and stability of a compound are paramount for its proper storage and application. While extensive experimental data for this specific molecule is not broadly published, information from supplier safety data sheets provides critical handling and storage guidelines.

| Property | Description | Source |

| Appearance | Data not specified; related thioureas are typically white to light yellow crystalline powders. | [3] |

| Storage | Store locked up. Keep containers tightly closed in a dry, cool, and well-ventilated place. | [1] |

| Recommended Use | Laboratory chemicals for research and development purposes. | [1][2] |

| Uses Advised Against | Not for food, drug, pesticide, or biocidal product use. | [1] |

Synthesis and Mechanistic Rationale

While this compound is commercially available for research purposes, understanding its synthesis is valuable for derivatization studies or custom synthesis needs. Arylthioureas are commonly synthesized from the corresponding aniline. The following represents a standard, reliable protocol for this class of transformation.

Expert Insight: The Choice of Synthesis

The reaction of an aniline derivative (2-Methoxy-5-methylaniline) with an in situ generated isothiocyanate is a robust and widely adopted method. Ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid, generates isothiocyanic acid (HNCS). The aniline then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the target thiourea. This one-pot approach is efficient and avoids the handling of volatile and toxic isothiocyanate reagents directly.

Representative Synthesis Workflow

Caption: A typical workflow for the synthesis and purification of 1-(2-Methoxy-5-methylphenyl)thiourea.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-5-methylaniline (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Reagent Addition: Add ammonium thiocyanate (1.1 eq) to the solution. The mixture may become cloudy.

-

Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the flask in an ice bath. The product will precipitate out of the solution as a solid.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any unreacted salts.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as aqueous ethanol.

-

Drying: Dry the purified crystalline product under vacuum to yield 1-(2-Methoxy-5-methylphenyl)thiourea.

Structural Validation: A Self-Validating Protocol

The trustworthiness of any synthesis is established by rigorous analytical confirmation of the product's structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the different protons in the molecule. Expected signals include: a singlet for the methyl group (-CH₃) around 2.3 ppm, a singlet for the methoxy group (-OCH₃) around 3.8 ppm, distinct signals in the aromatic region (6.8-7.5 ppm) for the three protons on the phenyl ring, and broad singlets for the amine protons (-NH and -NH₂), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 9 unique carbon atoms, including signals for the methyl, methoxy, aromatic carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically above 180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances to expect include N-H stretching bands (typically two bands for the -NH₂ group) in the 3100-3400 cm⁻¹ region, C-H stretches for aromatic and alkyl groups around 2850-3100 cm⁻¹, and a strong C=S (thiocarbonyl) stretching vibration around 1300-1400 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 197.27, confirming the molecular weight of the compound.

Applications and Research Perspectives

The primary application of 1-(2-Methoxy-5-methylphenyl)thiourea is as a building block or intermediate in organic synthesis.[2] Its structural features suggest several avenues for further research, particularly in medicinal chemistry and materials science.

-

Medicinal Chemistry Scaffold: Thiourea derivatives are a well-known class of compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the methoxy and methyl-substituted phenyl ring could be leveraged to modulate potency and selectivity in drug discovery programs.

-

Precursor for Heterocyclic Synthesis: The thiourea moiety is a versatile precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles, which are important pharmacophores.[4]

-

Antioxidant Potential: The 2-methoxy-5-methylphenol (isocreosol) core, a related structure, is noted for its antioxidant properties.[5] This suggests that the thiourea derivative could be investigated for similar free-radical scavenging capabilities.

Caption: Logical relationships between the core compound and its potential fields of scientific inquiry.

Safety and Handling

Safe handling is critical when working with any laboratory chemical. The information below is summarized from the available Safety Data Sheet (SDS).[1]

Hazard Identification:

-

Ingestion: Harmful if swallowed. IF SWALLOWED, immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]

Handling and Personal Protective Equipment (PPE):

| Category | Recommendation | Standard |

| Ventilation | Use only under a chemical fume hood. Ensure adequate ventilation, especially in confined areas. | [1] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA 29 CFR 1910.133 or EN166[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | N/A |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | EN 149[1] |

| General Hygiene | Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [1] |

First-Aid Measures

-

Eye Contact: Rinse immediately with plenty of water and seek medical advice.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

References

-

Safety data sheet - 2-Methoxy-5-nitrophenol. (2023-10-12). CPAChem. [Link]

-

(2-Chloro-5-methoxyphenyl)thiourea. PubChem, National Center for Biotechnology Information. [Link]

-

Chen, I. H., et al. (2010). 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2279. [Link]

-

2-Methoxy-5-methylphenol. NIST WebBook. [Link]

-

2-Methoxy-5-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). Molbank, 2018(3), M1007. [Link]

-

Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Cheméo. [Link]

- Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide. (2019).

-

Exploring 2-Methoxy-5-Nitrobenzotrifluoride: A Versatile Chemical Compound. (Date not available). [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ISRN Organic Chemistry. [Link]

-

2-Methoxy-5-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 88686-29-7|1-(2-Methoxy-5-methylphenyl)thiourea|BLD Pharm [bldpharm.com]

- 3. (2-Methoxyphenyl)thiourea | 1516-37-6 [chemicalbook.com]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

A Predictive Spectroscopic and Synthetic Guide to 2-Methoxy-5-methylphenylthiourea for Researchers

This technical guide provides a comprehensive, predictive analysis of the spectral characteristics of 2-Methoxy-5-methylphenylthiourea, a molecule of interest in medicinal chemistry and materials science. In the absence of direct, published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive framework for its identification and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural features.

Introduction

This compound belongs to the class of N-arylthioureas, a scaffold known for a wide range of biological activities. The incorporation of the 2-methoxy-5-methylphenyl moiety is anticipated to modulate its physicochemical and pharmacological properties. A thorough understanding of its spectral signature is paramount for confirming its synthesis and for any subsequent structure-activity relationship (SAR) studies. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a plausible synthetic route.

Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process, beginning with the formation of the corresponding isothiocyanate, followed by its reaction with ammonia. This common and effective method for preparing monosubstituted thioureas provides a clear and reliable synthetic strategy.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

Part 1: Synthesis of 2-Methoxy-5-methylphenyl isothiocyanate

-

Starting Material: 2-Methoxy-5-methylaniline.

-

Reagents: Carbon disulfide (CS2) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), or alternatively, thiophosgene. The use of CS2 and DCC is a milder alternative to the hazardous thiophosgene.

-

Procedure: To a solution of 2-Methoxy-5-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of DCC and a slight excess of carbon disulfide are added at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. The progress is monitored by thin-layer chromatography. Upon completion, the dicyclohexylthiourea byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be purified by column chromatography. The isothiocyanate group is highly reactive, making it a valuable intermediate for creating thiourea derivatives.[1]

Part 2: Synthesis of this compound

-

Starting Material: 2-Methoxy-5-methylphenyl isothiocyanate.

-

Reagent: A solution of ammonia in a suitable solvent (e.g., ethanol or a mixture of water and a miscible organic solvent).

-

Procedure: The synthesized isothiocyanate is dissolved in an appropriate solvent and treated with an excess of aqueous or alcoholic ammonia. The reaction is typically exothermic and proceeds rapidly. The mixture is stirred at room temperature until the reaction is complete. The product, this compound, often precipitates from the reaction mixture and can be collected by filtration, washed with a cold solvent, and dried.

Predicted Spectral Data

The following sections detail the predicted spectral data for this compound, based on the analysis of its structural components and comparison with known data for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy and methyl groups, and the protons of the thiourea moiety.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (position 6) | 7.2 - 7.4 | d | 1H | Deshielded due to proximity to the electron-withdrawing thiourea group. |

| Aromatic H (position 4) | 6.8 - 7.0 | dd | 1H | Influenced by both the methoxy and methyl groups. |

| Aromatic H (position 3) | 6.7 - 6.9 | d | 1H | Ortho to the electron-donating methoxy group, expected to be upfield. |

| NH₂ | 7.5 - 8.5 | br s | 2H | Broad signal due to quadrupole broadening and exchange with solvent. Position is solvent-dependent. |

| NH | 9.5 - 10.5 | br s | 1H | Deshielded proton attached to the nitrogen adjacent to the aromatic ring. Position is solvent-dependent. |

| OCH₃ | 3.8 - 4.0 | s | 3H | Typical range for an aromatic methoxy group. |

| CH₃ | 2.2 - 2.4 | s | 3H | Typical range for an aromatic methyl group. |

Causality Behind Predictions:

-

Aromatic Protons: The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns. The electron-donating methoxy and methyl groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing thiourea group will deshield the proton in the ortho position (position 6).

-

Thiourea Protons (NH and NH₂): The chemical shifts of N-H protons are highly variable and depend on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, they are expected to be more defined, while in a polar solvent like DMSO-d₆, they will be broader and may exchange with residual water. For N-phenylthiourea in DMSO-d6, the NH proton appears around 9.70 ppm.[2]

-

Methoxy and Methyl Protons: These groups typically appear as sharp singlets in their characteristic regions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a unique fingerprint of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=S | 180 - 185 | The thiocarbonyl carbon is highly deshielded and appears significantly downfield. For thiourea, the C=S carbon resonates at approximately 182 ppm. |

| Aromatic C (C1 - attached to NH) | 135 - 140 | Quaternary carbon, deshielded by the attached nitrogen. |

| Aromatic C (C2 - attached to OCH₃) | 150 - 155 | Quaternary carbon, deshielded by the electronegative oxygen of the methoxy group. |

| Aromatic C (C5 - attached to CH₃) | 130 - 135 | Quaternary carbon. |

| Aromatic C (C3, C4, C6) | 110 - 130 | Chemical shifts are influenced by the substituents. Carbons ortho and para to the methoxy group will be more shielded. |

| OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| CH₃ | 20 - 25 | Typical chemical shift for a methyl carbon attached to an aromatic ring. |

Causality Behind Predictions:

-

Thiocarbonyl Carbon (C=S): The double bond to the electronegative sulfur atom causes significant deshielding, resulting in a large downfield chemical shift. The chemical shift range for thioureas is generally between 165 to 185 ppm.[3]

-

Aromatic Carbons: The chemical shifts are determined by the electronic effects of the substituents. The carbon attached to the methoxy group (C2) will be the most deshielded among the ring carbons due to the oxygen's electronegativity. The carbon attached to the thiourea group (C1) will also be deshielded.

-

Alkyl Carbons: The methoxy and methyl carbons will appear in their expected upfield regions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3100 - 3400 | Medium-Strong, Broad | Stretching vibrations of the NH and NH₂ groups. The broadness is due to hydrogen bonding. |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching vibrations. |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the methoxy and methyl groups. |

| C=S | 1300 - 1400 and 700 - 850 | Medium-Strong | Stretching vibration. This bond often gives rise to multiple bands due to coupling with other vibrations.[4] |

| C-N | 1250 - 1350 | Strong | Stretching vibrations. |

| C-O (aromatic ether) | 1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric) | Strong | Stretching vibrations. |

| Aromatic C=C | 1450 - 1600 | Medium-Strong | Ring stretching vibrations. |

Causality Behind Predictions:

-

N-H Stretching: The presence of two types of N-H bonds (in the NH and NH₂ groups) may lead to multiple overlapping bands in the high-frequency region.

-

C=S Stretching: The thiocarbonyl stretch is not a "pure" vibration and is often coupled with C-N and N-H bending modes, leading to its appearance in the fingerprint region. The bands are typically found in the regions of 1351-1342 cm⁻¹ and 858-844 cm⁻¹ in thiourea derivatives.[4]

-

C-O and C-N Stretching: These will appear as strong bands in the fingerprint region and are characteristic of the ether and thiourea functionalities, respectively.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₁₂N₂OS) is 196.27 g/mol . The molecular ion peak at m/z = 196 should be observable.

-

Major Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for this compound.

Predicted Fragmentation Table:

| m/z | Proposed Fragment | Loss |

| 196 | [C₉H₁₂N₂OS]⁺˙ (Molecular Ion) | - |

| 181 | [C₈H₉N₂OS]⁺ | CH₃ |

| 179 | [C₉H₉NOS]⁺˙ | NH₃ |

| 165 | [C₈H₉N₂S]⁺ | OCH₃ |

| 121 | [C₇H₇O]⁺ | C₂H₅N₂S |

| 76 | [CH₄N₂S]⁺˙ | C₈H₈O |

Causality Behind Predictions:

-

Alpha-Cleavage: Cleavage of the C-N bond between the aromatic ring and the thiourea nitrogen is a likely fragmentation pathway, leading to the formation of the 2-methoxy-5-methylphenyl cation (m/z 121) and the thiourea radical cation (m/z 76).

-

Loss of Small Neutral Molecules: The loss of ammonia (NH₃) from the molecular ion would result in a peak at m/z 179.

-

Loss of Substituents: Fragmentation can also occur through the loss of the methyl (CH₃) or methoxy (OCH₃) radicals from the aromatic ring, leading to peaks at m/z 181 and 165, respectively. Aromatic compounds often show strong molecular ion peaks due to their stable structure.[5]

Conclusion

This predictive guide provides a comprehensive and scientifically grounded framework for the spectral characterization of this compound. By leveraging established spectroscopic principles and comparative data from analogous structures, researchers can confidently approach the synthesis and identification of this compound. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry serve as a valuable reference for experimental data acquisition and interpretation. This document underscores the power of predictive spectroscopy as a tool in chemical research, enabling the proactive characterization of novel molecules.

References

-

PubChem. Phenylthiourea. National Center for Biotechnology Information. [Link]

- S. Vasantha, et al. (2014). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry.

-

ResearchGate. Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. [Link]

- Lycka, A. (1987). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas.

-

MySkinRecipes. 2-Methoxy-5-methylphenyl isothiocyanate. [Link]

-

ResearchGate. FTIR spectrum of thiourea. [Link]

- Nowak, I., et al. (2020).

- Wujec, M., et al. (2021).

-

Steffen's Chemistry Pages. 13C chemical shifts. [Link]

- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra and Configurations of Alkylthiourea Derivatives. Normal Vibrations of N,N'-Dimethylthiourea and Tetramethylthiourea. Acta Chemica Scandinavica.

-

SpectraBase. 1,3-Di-tert-butyl-2-thiourea. [Link]

-

ResearchGate. The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2019). [Link]

-

ResearchGate. 1 H-NMR spectra of the thiourea derivatives. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of 2-Methoxy-5-methylphenylthiourea

Foreword

This document provides a comprehensive technical framework for characterizing the solubility and stability of 2-Methoxy-5-methylphenylthiourea. As a novel compound of interest, specific experimental data in publicly accessible literature is limited. Therefore, this guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols necessary to generate this critical data. By leveraging established principles of physical organic chemistry and drawing parallels from structurally related analogs, we present a predictive profile and a clear, actionable path for its empirical validation. Our focus is not merely on what to do, but on the underlying scientific rationale—the why—that governs each experimental choice, ensuring a self-validating and scientifically sound investigation.

Molecular Profile and Predicted Physicochemical Properties

This compound is an aromatic thiourea derivative. Its structure, featuring a methoxy- and methyl-substituted phenyl ring attached to a thiourea moiety, dictates its physicochemical behavior. The thiourea group (SC(NH₂)₂) is structurally similar to urea, but the replacement of the oxygen atom with a larger, more polarizable sulfur atom significantly alters its properties[1]. The aromatic ring, substituted with a lipophilic methyl group and a moderately polar methoxy group, further influences its solubility and electronic characteristics. The methoxy group is a prevalent substituent in many drug molecules, influencing ligand-target binding, physicochemical properties, and metabolic parameters[2].

Based on its constituent functional groups and data from analogous compounds such as 2-Methoxy-5-methylphenol and other thiourea derivatives, we can predict its core properties. These predictions serve as a baseline for empirical investigation.

| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |

| Molecular Formula | C₉H₁₂N₂OS | Derived from its chemical structure. |

| Molecular Weight | 196.27 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Thiourea and its aromatic derivatives are typically solids at room temperature. |

| Aqueous Solubility | Predicted to be low | The aromatic ring and methyl group contribute to lipophilicity. While the thiourea and methoxy groups can form hydrogen bonds, the overall structure suggests limited water solubility. Thiourea itself has moderate water solubility, but N-aryl substitution drastically reduces it[3][4]. |

| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents | Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, ethanol, and acetone, and slightly soluble in less polar solvents like chloroform. This is typical for substituted thioureas[5][6]. |

| LogP (o/w) | Estimated to be in the range of 1.5 - 2.5 | The octanol/water partition coefficient for the analogous compound 2-Methoxy-5-methylphenol is 1.7[7]. The addition of the thiourea group will modify this, but it is expected to remain in a moderately lipophilic range. |

| pKa | Estimated ~8-9 (acidic N-H) and ~ -1 (basic S) | The thiourea protons are weakly acidic. The sulfur atom is a very weak base. The exact pKa is influenced by the electronic effects of the substituted phenyl ring. |

Comprehensive Solubility Assessment

A precise understanding of a compound's solubility is fundamental for its application in drug discovery, enabling the preparation of solutions for screening, formulation development, and pharmacokinetic studies. The experimental determination of solubility must be conducted systematically across a range of relevant aqueous and organic media.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a deliberate effort to probe the compound's behavior in environments it will likely encounter.

-

Aqueous Buffers (pH 3, 7.4, 9): These are chosen to simulate physiological conditions (stomach, blood, intestine) and to understand how the compound's ionization state affects its solubility.

-

Common Organic Solvents (DMSO, Ethanol, Methanol, Acetonitrile): These are standard solvents for creating stock solutions in biological and chemical assays. Assessing solubility and stability in these is critical for ensuring the integrity of experimental results.

-

Co-solvent Systems (e.g., Ethanol/Water): Often used in formulations to enhance the solubility of poorly water-soluble compounds.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility. The core principle is to saturate a solvent with the compound and measure the concentration in the supernatant after equilibrium is reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to several glass vials (e.g., 5-10 mg in 1 mL of solvent). The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of each selected solvent (e.g., pH-adjusted buffers, organic solvents) to the respective vials.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For a more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 3.3). Calculate the concentration by comparing the response to a standard curve prepared from a known stock solution.

Self-Validating System & Data Interpretation

To ensure trustworthiness, the experiment should include controls. Visual inspection should confirm the presence of undissolved solid at the end of the experiment, verifying that saturation was achieved. The concentration of the compound should be constant in samples taken at different time points near the end of the equilibration period (e.g., at 24 and 48 hours) to confirm that equilibrium has been reached.

The results should be tabulated clearly, expressing solubility in units such as mg/mL or µM.

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) |

| 0.1 M HCl (pH ~1.2) | 25 | [Experimental Data] |

| PBS (pH 7.4) | 25 | [Experimental Data] |

| 0.1 M Borate Buffer (pH 9.0) | 25 | [Experimental Data] |

| Water | 25 | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] |

| DMSO | 25 | [Experimental Data] |

Stability Profile and Forced Degradation Analysis

Stability testing is critical to define the handling, storage, and shelf-life of a compound. Forced degradation (or stress testing) is an essential component of this, designed to accelerate the degradation process to identify likely degradation pathways and to develop a stability-indicating analytical method[8][9].

Predicted Degradation Pathways

The this compound structure contains several moieties susceptible to degradation:

-

Thiourea Moiety: Susceptible to oxidation , which can lead to the formation of disulfides or further oxidation products[10]. It can also undergo hydrolysis , particularly under harsh acidic or basic conditions, to yield urea analogs, amines, and hydrogen sulfide or its salts.

-

Methoxy Phenyl Group: The aromatic ring is generally stable but can be susceptible to oxidation under strong conditions. The methoxy group can potentially undergo O-demethylation, especially under acidic conditions with heat[11].

-

Overall Molecule: Photodegradation can occur if the molecule possesses a chromophore that absorbs light in the UV-Vis range, leading to complex decomposition pathways[12].

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress the compound under various conditions. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify major degradants without completely destroying the parent compound[11].

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a moderately elevated temperature (e.g., 40°C). Basic conditions are often harsher.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light.

-

Thermal Degradation: Store a vial of the stock solution in an oven at a high temperature (e.g., 80°C). Also, test the solid compound under the same conditions.

-

Photostability: Expose a solution of the compound (in a phototransparent container like quartz) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw aliquots from each stressed sample and a control sample (stored at 4°C in the dark) at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

-

Sample Quenching: Neutralize the acid and base-stressed samples by adding an equimolar amount of base or acid, respectively, to stop the reaction before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Caption: Workflow for conducting a forced degradation study.

Development of a Stability-Indicating Analytical Method

The trustworthiness of a stability study hinges on the analytical method used. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and can separate its degradation products.

Key Method: HPLC with Photodiode Array (PDA) and Mass Spectrometry (MS) Detection

-

HPLC-PDA: High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis. A PDA detector is crucial as it can assess peak purity across all stressed samples. If a peak representing the parent compound co-elutes with a degradant, the UV spectra across the peak will be non-homogenous, indicating a lack of purity and the need for method optimization.

-

HPLC-MS: Coupling the HPLC to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear, providing vital information for identifying the structure of the degradation products.

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results[13].

Recommendations for Handling and Storage

Based on the predicted chemical liabilities of the thiourea and methoxyphenyl groups, the following handling and storage procedures are recommended until empirical data is available:

-

Storage: The solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C or -20°C) and protected from light.

-

Solution Preparation: Solutions should be prepared fresh whenever possible. If stock solutions need to be stored, they should be kept in amber vials at -20°C or -80°C. A preliminary study of solution stability at these temperatures is advised.

-

Handling: Avoid exposure to strong oxidizing agents and extremes of pH.

Conclusion

While direct experimental data for this compound is not yet widely available, a comprehensive characterization of its solubility and stability is achievable through the systematic application of the protocols outlined in this guide. By understanding the chemical nature of its constituent parts, we can make strong predictions about its behavior and design robust experiments for validation. The successful execution of these methodologies will yield a crucial dataset, enabling the confident application of this compound in research and development and ensuring the integrity and reproducibility of future scientific investigations.

References

-

S. Poeloengasih, A. T. Prasetya, and S. A. W. T. Suprabaningrum, "Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds," Atlantis Press, 2021. [Online]. Available: [Link]

-

The Good Scents Company, "2-methyl-5-methoxythiazole," The Good Scents Company, 2023. [Online]. Available: [Link]

-

Market.us, "Innovation-Led Growth by Key Companies in 2-Methoxy-5-Nitropyridine," Market.us News, 2026. [Online]. Available: [Link]

-

IUCr, "N-(2-Methoxyphenyl)thiourea," Acta Crystallographica Section E: Crystallographic Communications, 2006. [Online]. Available: [Link]

-

A. A. Al-Amiery et al., "Biological Applications of Thiourea Derivatives: Detailed Review," MDPI, 2024. [Online]. Available: [Link]

-

MDPI, "A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile," MDPI, 2017. [Online]. Available: [Link]

-

Cheméo, "Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1)," Cheméo, 2023. [Online]. Available: [Link]

-

J. Pfleger et al., "Stability of MEH-PPV: Poly{[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene]vinylene} in solutions exposed to air in the dark and at daylight at laboratory temperature," ResearchGate, 2008. [Online]. Available: [Link]

-

PubChem, "2-Methoxy-5-methylphenol," National Center for Biotechnology Information, 2023. [Online]. Available: [Link]

-

NIST, "2-Methoxy-5-methylphenol," NIST Chemistry WebBook, 2023. [Online]. Available: [Link]

-

A. Zielenkiewicz et al., "Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water," ResearchGate, 2011. [Online]. Available: [Link]

-

New Journal of Chemistry, "Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties," RSC Publishing, 2019. [Online]. Available: [Link]

- Google Patents, "Water-soluble thiourea dioxide derivatives and process for preparing same," Google Patents, 1992. [Online].

-

D. Nagasamy Venkatesh, "Forced Degradation – A Review," Biomedical Journal of Scientific & Technical Research, 2022. [Online]. Available: [Link]

-

D. Chiodi and Y. Ishihara, "The role of the methoxy group in approved drugs," PubMed, 2024. [Online]. Available: [Link]

-

S. H. Hong et al., "2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole," PMC - NIH, 2011. [Online]. Available: [Link]

-

A. J. Vyas et al., "Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration," Asian Journal of Pharmaceutical Analysis, 2023. [Online]. Available: [Link]

-

S. Sahu et al., "Oxidation of Thiourea and Substituted Thioureas," ResearchGate, 2011. [Online]. Available: [Link]

-

Wikipedia, "Thiourea," Wikipedia, 2023. [Online]. Available: [Link]

Sources

- 1. Thiourea - Wikipedia [en.wikipedia.org]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP0488749B1 - Water-soluble thiourea dioxide derivatives and process for preparing same - Google Patents [patents.google.com]

- 5. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Methoxy-5-methylphenol (CAS 1195-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. biomedres.us [biomedres.us]

- 9. ajpaonline.com [ajpaonline.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 2-Methoxy-5-methylphenylthiourea Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The thiourea scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic insights into a specific subclass: 2-Methoxy-5-methylphenylthiourea derivatives. By leveraging the electronic and steric properties of the 2-methoxy-5-methylphenyl moiety, researchers have developed novel compounds with promising therapeutic potential. This document will delve into the causality behind experimental designs, present detailed protocols for key assays, and offer a forward-looking perspective on the evolution of these compounds as next-generation therapeutic agents. The content herein is structured to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance their own investigations in this compelling area of study.

Introduction: The Thiourea Core and the Significance of the 2-Methoxy-5-methylphenyl Moiety

Thiourea and its derivatives have garnered significant attention in the field of organic and medicinal chemistry due to their wide-ranging biological applications, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1] The versatility of the thiourea backbone (R1R2N)(R3R4N)C=S allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) facilitates crucial interactions with biological targets.

The selection of the 2-methoxy-5-methylphenyl group as a core substituent is a strategic design choice. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties of the phenyl ring through its electron-donating resonance effect. The methyl group, on the other hand, provides a degree of lipophilicity and can engage in van der Waals interactions within a binding pocket. This specific substitution pattern creates a unique electronic and steric profile that can be exploited to achieve selective and potent biological activity.

Synthetic Strategies: Accessing the this compound Scaffold

The primary and most efficient route to synthesizing N-substituted-N'-(2-methoxy-5-methylphenyl)thiourea derivatives involves the use of 2-methoxy-5-methylphenyl isothiocyanate as a key intermediate. This electrophilic species readily reacts with a variety of nucleophilic primary and secondary amines to afford the desired thiourea derivatives in good yields.

Preparation of 2-Methoxy-5-methylphenyl Isothiocyanate

The isothiocyanate intermediate is typically synthesized from the corresponding aniline, 2-methoxy-5-methylaniline. A common method involves the reaction of the aniline with thiophosgene or a thiophosgene equivalent.

Experimental Protocol: Synthesis of 2-Methoxy-5-methylphenyl Isothiocyanate

-

Reaction Setup: To a stirred solution of 2-methoxy-5-methylaniline (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform, add a solution of thiophosgene (1.1 eq.) in the same solvent dropwise at 0 °C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-methoxy-5-methylphenyl isothiocyanate.

Synthesis of N,N'-Disubstituted this compound Derivatives

The final thiourea derivatives are obtained through the nucleophilic addition of an amine to the isothiocyanate.

Experimental Protocol: General Synthesis of N-Aryl/Heteroaryl-N'-(2-methoxy-5-methylphenyl)thiourea

-

Reaction Setup: To a solution of 2-methoxy-5-methylphenyl isothiocyanate (1.0 eq.) in a suitable solvent like acetone or tetrahydrofuran, add the desired primary or secondary amine (1.0 eq.).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours. The progress can be monitored by TLC.

-

Product Isolation: In many cases, the product precipitates out of the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound derivatives.

Biological Activities of this compound Derivatives

While extensive research on the specific this compound scaffold is still emerging, the broader class of thiourea derivatives has demonstrated a remarkable spectrum of biological activities. The insights gained from these related compounds provide a strong rationale for the continued investigation of this particular subclass.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antibacterial and antifungal properties.[2] The mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes. The lipophilicity and electronic nature of the substituents on the thiourea core play a crucial role in determining the potency and spectrum of antimicrobial activity.

Table 1: Representative Antimicrobial Activity of Thiourea Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| N,N'-Diarylthioureas | Staphylococcus aureus | 0.25-16 | [2] |

| N-Acylthioureas | Pseudomonas aeruginosa | Significant Inhibition | [3] |

| N-Acylthioureas | Staphylococcus aureus | Significant Inhibition | [3] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

A growing body of evidence highlights the potential of thiourea derivatives as anticancer agents.[1] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression.[4] The substitution pattern on the thiourea core is critical for cytotoxic potency and selectivity against different cancer cell lines. For instance, certain N,N'-diarylthiourea derivatives have shown promising activity against breast cancer cells.[5]

Table 2: Representative Anticancer Activity of Thiourea Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| N,N'-Diarylthiourea | MCF-7 (Breast) | 338.33 ± 1.52 | [5] |

| N-Aryl-N'-arylmethylurea | PC3 (Prostate) | < 3 | [6] |

| N-Aryl-N'-arylmethylurea | MCF7 (Breast) | < 3 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes, including tyrosinase, cholinesterases, and kinases.[7][8] This inhibitory activity is often attributed to the ability of the thiocarbonyl group to coordinate with metal ions in the enzyme's active site or to form hydrogen bonds with key amino acid residues. The 2-methoxy-5-methylphenyl moiety can contribute to binding affinity and selectivity through specific interactions within the enzyme's binding pocket.

Table 3: Representative Enzyme Inhibitory Activity of Thiourea Derivatives

| Compound Class | Enzyme | Activity (IC50 in µg/mL) | Reference |

| Unsymmetrical Thioureas | Acetylcholinesterase (AChE) | 27.05 | [7] |

| Unsymmetrical Thioureas | Butyrylcholinesterase (BChE) | 22.60 | [7] |

| Sulfonamide-Thioureas | Tyrosinase | Good Inhibition | [7] |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

-

Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and their respective substrates (acetylthiocholine iodide and butyrylthiocholine iodide) are prepared in a phosphate buffer.

-

Reaction Mixture: The reaction mixture contains the enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a 96-well plate.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value is then determined.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and optimization. While specific pathways for this subclass are still under investigation, insights can be drawn from related thiourea compounds.

Induction of Apoptosis in Cancer Cells

Many anticancer thiourea derivatives exert their effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic morphological and biochemical changes in the cell.

Caption: Potential apoptotic pathways modulated by thiourea derivatives.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature of the second substituent on the thiourea nitrogen. Systematic modifications of this substituent can provide valuable insights into the structure-activity relationships (SAR).

-

Lipophilicity: The overall lipophilicity of the molecule, often quantified by logP, can influence its ability to cross cell membranes and reach its intracellular target.

-

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the second substituent can modulate the electronic properties of the thiourea core and its ability to interact with biological targets.

-

Steric Factors: The size and shape of the second substituent can influence how the molecule fits into a binding pocket, impacting its affinity and selectivity.

Future research in this area should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a diverse library of this compound derivatives with various aryl, heteroaryl, and alkyl substituents to build a comprehensive SAR model.

-

Target identification and validation: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular targets of the most potent compounds.

-

In vivo evaluation: Advancing the most promising lead compounds to in vivo studies in animal models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, provides a rich platform for medicinal chemistry exploration. This technical guide has outlined the foundational knowledge and experimental approaches necessary to advance the understanding and application of these intriguing molecules. Through a continued, mechanistically-driven approach to their design and evaluation, this compound derivatives hold the potential to address unmet needs in areas such as infectious diseases and oncology.

References

-

Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC. [Link]

-

Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. [Link]

-

(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Institutes of Health. [Link]

-

Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets. PubMed Central. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]

-

Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. PubMed. [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. 2-メトキシ-5-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. kar.kent.ac.uk [kar.kent.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Potential therapeutic targets of "2-Methoxy-5-methylphenylthiourea"

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Methoxy-5-methylphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of the well-characterized enzyme inhibitor, phenylthiourea (PTU). While specific literature on this particular analog is sparse, its structural similarity to PTU provides a strong foundation for identifying and validating its potential therapeutic targets. This guide synthesizes the known mechanisms of phenylthiourea and related compounds to propose primary therapeutic avenues for this compound, with a focus on tyrosinase inhibition. We will explore the scientific rationale, propose detailed experimental workflows for target validation, and discuss the potential therapeutic implications in oncology, dermatology, and infectious diseases.

Introduction: Compound Profile and Rationale for Investigation

This compound belongs to the thiourea class of compounds, which are known for their ability to chelate metal ions. Its parent compound, phenylthiourea, is a classical inhibitor of phenoloxidases, particularly tyrosinase, a key enzyme in melanin biosynthesis.[1][2][3][4] The structural modifications in this compound—the addition of a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring—may modulate its potency, selectivity, and pharmacokinetic properties compared to the parent compound.

The primary rationale for investigating this compound as a therapeutic agent stems from the established role of its likely target, tyrosinase, in various pathologies. Over-activity of tyrosinase is implicated in hyperpigmentation disorders and melanoma, making it a compelling target for therapeutic intervention. Furthermore, tyrosinases are present in various microorganisms where they play a role in virulence, suggesting a potential application as an antimicrobial agent.[5]

Primary Therapeutic Target: Tyrosinase (Phenoloxidase)

Based on the extensive research on phenylthiourea, the most probable primary therapeutic target for this compound is tyrosinase (EC 1.14.18.1), a copper-containing enzyme.[2]

The Role of Tyrosinase in Pathophysiology

-

Melanogenesis and Hyperpigmentation: Tyrosinase catalyzes the initial and rate-limiting steps in the biochemical pathway that converts tyrosine to melanin.[3] In humans, excessive melanin production leads to various hyperpigmentary disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation.

-

Melanoma: In malignant melanoma, tyrosinase is often overexpressed and is associated with the synthesis of melanin, which can have implications for tumor progression and therapy resistance.

-

Bacterial Virulence: In some bacteria, such as Pseudomonas aeruginosa, tyrosinases are involved in the production of pyoverdine, a siderophore crucial for iron acquisition and virulence.[5]

Proposed Mechanism of Action: Competitive Inhibition

Phenylthiourea is a competitive inhibitor of tyrosinase.[2][3][4] It is widely accepted that the sulfur atom of the thiourea moiety chelates the copper ions within the active site of the enzyme, thereby preventing the binding of its natural substrate, L-DOPA.[2] We hypothesize that this compound acts via the same mechanism. The methoxy and methyl substitutions on the phenyl ring may influence the electronic properties and steric hindrance of the molecule, potentially altering its binding affinity for the enzyme's active site.

Caption: Proposed mechanism of tyrosinase inhibition.

Secondary Potential Target: PvdP Tyrosinase in Pseudomonas aeruginosa

Recent studies have identified phenylthiourea derivatives as allosteric inhibitors of PvdP, a tyrosinase involved in the maturation of the siderophore pyoverdine in P. aeruginosa.[5] This presents an exciting opportunity for developing novel antibiotics that target bacterial virulence rather than viability, potentially reducing the selective pressure for resistance.

Rationale for Targeting Bacterial Virulence

Targeting virulence factors like pyoverdine biosynthesis can disarm the pathogen, making it more susceptible to host immune clearance without directly killing it. This approach may lead to the development of more durable antimicrobial therapies.

Proposed Mechanism: Allosteric Inhibition

In contrast to the competitive inhibition of mammalian tyrosinase, some phenylthiourea derivatives have been shown to bind to an allosteric site on the PvdP tyrosinase.[5] This mode of inhibition offers the potential for greater selectivity for the bacterial enzyme over its human counterpart. The substitutions on this compound could enhance its binding to this allosteric pocket.

Experimental Validation Workflows

To validate the proposed therapeutic targets of this compound, a systematic series of in vitro and cell-based assays should be conducted.

Workflow for Validating Tyrosinase Inhibition

Caption: Experimental workflow for tyrosinase inhibition validation.

Protocol: In Vitro Tyrosinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase.

-

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-DOPA (Sigma-Aldrich)

-

This compound

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of each compound dilution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (200 units/mL) to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM).

-

Measure the absorbance at 475 nm every minute for 20 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Data Summary: Hypothetical Inhibition Data

| Compound | Target | IC50 (µM) | Inhibition Type |

| Phenylthiourea | Mushroom Tyrosinase | 0.21[1][2][3] | Competitive |

| This compound | Mushroom Tyrosinase | To be determined | Hypothesized Competitive |

| Kojic Acid (Positive Control) | Mushroom Tyrosinase | 5-10 | Competitive |

Protocol: Cell-Based Melanin Content Assay

-

Objective: To assess the effect of this compound on melanin production in B16-F10 melanoma cells.

-

Materials:

-

B16-F10 murine melanoma cells

-

DMEM supplemented with 10% FBS

-

α-Melanocyte-stimulating hormone (α-MSH)

-

This compound

-

NaOH (1N)

-

MTT reagent

-

-

Procedure:

-

Seed B16-F10 cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in the presence of α-MSH (100 nM) for 72 hours.

-

Assess cell viability using the MTT assay in a parallel plate.

-

For melanin measurement, wash the cells with PBS and lyse them with 1N NaOH at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm.

-

Normalize the melanin content to the total protein concentration.

-

Therapeutic Implications and Future Directions

The successful validation of this compound as a potent and selective tyrosinase inhibitor could pave the way for its development as a therapeutic agent for a range of conditions.

-

Dermatology: As a topical agent for the treatment of hyperpigmentation disorders.

-

Oncology: As a potential adjunctive therapy in melanoma, although targeting melanin synthesis is a complex area of research.

-

Infectious Diseases: As a novel anti-virulence agent for the treatment of P. aeruginosa infections, potentially in combination with traditional antibiotics.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Furthermore, in vivo studies in animal models of hyperpigmentation and bacterial infection will be crucial to evaluate its therapeutic efficacy and safety profile.

References

-

Ryazanova AD, et al. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. J Enzyme Inhib Med Chem. 2012 Feb;27(1):78-83. Available from: [Link]

-

Taylor & Francis Online. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Available from: [Link]

-

ResearchGate. (PDF) The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Available from: [Link]

-

ResearchGate. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. Available from: [Link]

Sources

The Enigmatic Potential of 2-Methoxy-5-methylphenylthiourea: A Technical Guide for Chemical and Pharmacological Exploration

Introduction: Unveiling a Promising Scaffold

In the vast landscape of medicinal chemistry, the thiourea moiety stands as a privileged scaffold, consistently appearing in molecules with a broad spectrum of biological activities.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with the diverse chemistry enabled by the thione group, has led to the development of numerous compounds with therapeutic potential.[1] This technical guide delves into the specifics of a lesser-explored yet promising derivative: 2-Methoxy-5-methylphenylthiourea (CAS No. 88686-29-7).[3][4][5][6][7] While dedicated research on this particular molecule is not extensively published, its structural features—a substituted phenyl ring bearing both an activating methoxy group and a lipophilic methyl group—suggest a rich potential for biological interactions. This guide will, therefore, provide a comprehensive overview based on established principles of thiourea chemistry, inferential analysis from structurally related compounds, and detailed protocols to empower researchers in their exploration of this intriguing molecule.

Chemical Identity and Physicochemical Properties

1-(2-Methoxy-5-methylphenyl)thiourea is a monosubstituted thiourea with the following structural and molecular details:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂OS | [4] |

| Molecular Weight | 196.27 g/mol | [4] |

| CAS Number | 88686-29-7 | [3] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge of thioureas |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General knowledge of thioureas |

Synthesis of this compound: A Practical Approach

The synthesis of monosubstituted thioureas like this compound is a well-established process in organic chemistry. The most common and efficient methods involve the reaction of the corresponding primary amine with a thiocarbonyl source. Below are two reliable protocols for its synthesis.

Method 1: From Isothiocyanate

This is a highly efficient and widely used method for preparing monosubstituted thioureas. The reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate.

Experimental Protocol:

-

Preparation of 2-Methoxy-5-methylphenyl isothiocyanate:

-

To a solution of 2-Methoxy-5-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add thiophosgene (1.1 eq) dropwise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2-Methoxy-5-methylphenyl isothiocyanate, which can be used in the next step without further purification.

-

-

Synthesis of this compound:

-

Dissolve the crude 2-Methoxy-5-methylphenyl isothiocyanate in a suitable solvent (e.g., ethanol or acetone).

-

Add an excess of aqueous ammonia (e.g., 25% solution) dropwise to the isothiocyanate solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. The product will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Method 2: From Ammonium Thiocyanate

This method provides a direct route to the thiourea from the corresponding amine without the need to isolate the isothiocyanate intermediate. The reaction is typically carried out under acidic conditions.

Experimental Protocol:

-

Dissolve 2-Methoxy-5-methylaniline (1.0 eq) in a mixture of water and a co-solvent like ethanol.

-

Add concentrated hydrochloric acid to the solution to form the amine salt.

-

Add a solution of ammonium thiocyanate (1.2 eq) in water to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product will often crystallize out.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Characterization

-

¹H NMR: Expected signals would include singlets for the methoxy (-OCH₃) and methyl (-CH₃) protons, aromatic protons in the characteristic region for a 1,2,4-trisubstituted benzene ring, and broad signals for the -NH and -NH₂ protons of the thiourea group.

-

¹³C NMR: Signals for the aromatic carbons, the thione carbon (C=S) typically in the range of 180-190 ppm, and the methoxy and methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=S stretching (around 1300-1400 cm⁻¹), and C-O stretching of the methoxy group.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to its molecular weight of 196.27.

Potential Biological Activities and Therapeutic Applications

Thiourea derivatives are known to exhibit a wide array of pharmacological activities.[2] The presence of the 2-methoxy and 5-methyl substituents on the phenyl ring of the target molecule can significantly influence its lipophilicity, electronic properties, and steric hindrance, thereby modulating its biological activity.[11]

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antibacterial and antifungal properties.[1][12] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes. The lipophilic nature of the 2-Methoxy-5-methylphenyl group may enhance the compound's ability to penetrate microbial cell membranes.

Supporting Data from Structurally Related Compounds:

| Compound Class | Organism | Activity (MIC) | Reference |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 µg/mL | [11] |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 µg/mL | [11] |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Staphylococcus aureus | 32 µg/mL | [3] |

| Thiourea derivatives with 3-(trifluoromethyl)phenyl moiety | Gram-positive cocci | 0.25 - 16 µg/mL | [12] |